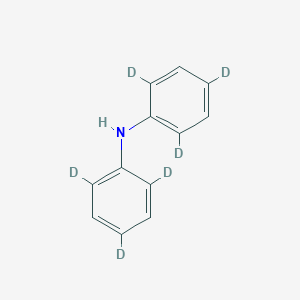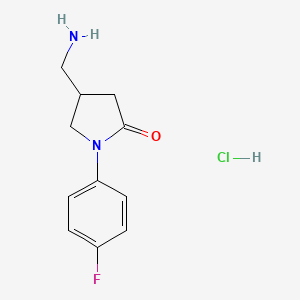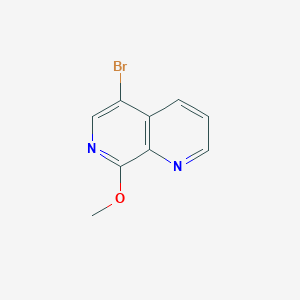
1,3-Difluoro-2-(phenylmethoxy)benzene
説明
“1,3-Difluoro-2-(phenylmethoxy)benzene” (DFPB) is a colorless liquid primarily used in the field of organic chemistry. It has a molecular weight of 220.22 and its IUPAC name is 2-(benzyloxy)-1,3-difluorobenzene .
Molecular Structure Analysis
The molecular structure of DFPB is represented by the InChI code1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a phenylmethoxy group attached to it. Physical And Chemical Properties Analysis
DFPB is a liquid at room temperature . It has a molecular weight of 220.22 and is stored at temperatures between 2-8°C .科学的研究の応用
Synthesis and Characterization of Fluorinated Polyethers 1,3-Difluoro-2-(phenylmethoxy)benzene, as a fluorinated monomer, has been utilized in the synthesis of highly fluorinated polyethers. These polyethers exhibit remarkable properties such as solubility, hydrophobicity, low dielectric constants (2.30–2.43 at 10 GHz), and moderate thermal stability (TGA 10 wt% loss ranging from 445 to 464 °C). The glass transition temperatures of these materials are between 89 and 110 °C, suggesting their potential use in various industrial and technological applications (Fitch et al., 2003).
Coordination Chemistry and Complex Formation The compound has also been instrumental in the field of coordination chemistry. Research demonstrates the synthesis of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. These complexes exhibit significant shifts in (19)F NMR resonances and (1)J(CF) coupling constants, indicating potential applications in materials science and molecular recognition processes (Plenio et al., 1997).
Electrochemical Applications this compound derivatives have been explored in electrochemical applications as well. Research indicates their potential in the synthesis of new electrolyte additives for lithium-ion batteries, suggesting a role in improving the performance and lifetime of these batteries (Kubota et al., 2012).
Photophysical Properties The compound has also been a key player in understanding the photophysical properties of materials. Studies on perfluorination effects on donor-acceptor-donor dye molecules provide insights into the photophysical characteristics, which are crucial for the development of new materials for optoelectronic applications (Krebs & Spanggaard, 2002).
Safety and Hazards
DFPB is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,3-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMAFHTTMQWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)


![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)
